molecular formula C12H15N3 B6258192 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine CAS No. 98840-43-8

2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine

Cat. No.: B6258192
CAS No.: 98840-43-8
M. Wt: 201.3
InChI Key:
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Description

2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine typically involves the construction of the indole ring system. One common method starts with 2-methyl-3-nitroaniline. The nitro group is reduced to an amine, followed by cyclization to form the indole ring. The reaction conditions often involve the use of sodium nitrite and potassium iodide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid
  • 7-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole

Uniqueness

2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

98840-43-8

Molecular Formula

C12H15N3

Molecular Weight

201.3

Purity

95

Origin of Product

United States

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